Dynarrestin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

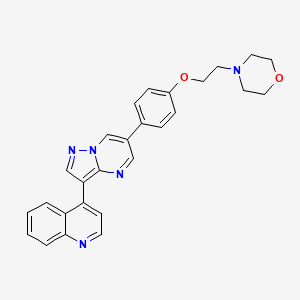

Dynarrestin 是一种新型的细胞质动力蛋白抑制剂,细胞质动力蛋白是一种将 ATP 水解产生的化学能转化为机械功的运动蛋白。 这种化合物因其能够以可逆且特异的方式抑制动力蛋白而引起广泛关注,并且不会影响 ATP 水解或纤毛发生 。 This compound 已被证实能抑制 Hedgehog 信号通路和原发肿瘤细胞的增殖 .

作用机制

Dynarrestin 通过特异性抑制细胞质动力蛋白 1 和 2 来发挥作用。 它与动力蛋白结合并阻止其与微管的相互作用,从而抑制动力蛋白驱动的过程,例如微管滑动和内体运动 。 这种抑制以可逆的方式发生,并且不会影响 ATP 水解或纤毛发生 。 This compound 还抑制 Hedgehog 信号通路下游的 SUFU 蛋白,这对某些肿瘤细胞的增殖至关重要 .

生化分析

Biochemical Properties

Dynarrestin interacts with cytoplasmic dyneins 1 and 2, inhibiting their activity . It does this in a reversible manner, without affecting ATP hydrolysis . This interaction inhibits dynein-driven microtubule gliding in vitro .

Cellular Effects

This compound has a range of effects on cells. It rapidly and reversibly inhibits dynein-dependent processes in cells . This includes disrupting mitosis by inducing spindle orientation errors and pseudo-prometaphase delays . It also inhibits the Hedgehog-signaling pathway downstream of SUFU .

Molecular Mechanism

This compound exerts its effects at the molecular level by directly inhibiting cytoplasmic dyneins 1 and 2 . It does this in a reversible manner, without affecting ATP hydrolysis . This results in the inhibition of dynein-driven microtubule gliding .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to be rapid and reversible

准备方法

合成路线和反应条件

Dynarrestin 的合成涉及多个步骤,从关键中间体的制备开始。 反应条件通常涉及使用有机溶剂、催化剂和特定的温度控制,以确保最终产物的产率高且纯度高 .

工业生产方法

This compound 的工业生产可能涉及扩大实验室合成工艺的规模。 这包括优化大规模生产的反应条件,确保一致的质量,并实施纯化技术,例如结晶或色谱法 。 使用自动化反应器和连续流动系统可以提高生产过程的效率和可重复性 .

化学反应分析

反应类型

Dynarrestin 会发生各种化学反应,包括:

常见试剂和条件

主要产品

这些反应形成的主要产物包括具有修饰的官能团的 this compound 的各种衍生物,可以对其进行进一步研究以确定其生物活性 .

科学研究应用

相似化合物的比较

类似化合物

纤毛抑制素: 这些化合物也抑制动力蛋白的运动活性,但它们通过抑制 ATPase 活性来实现.

L455 和 L557: 在结构上类似于 Dynarrestin,但活性较低.

This compound 的独特性

This compound 的独特之处在于它能够抑制动力蛋白而不影响 ATP 水解或纤毛发生 。 与其他动力蛋白抑制剂不同,this compound 不会损害纤毛的形成,使其成为研究动力蛋白相关过程的更特异性和毒性更小的选择 .

属性

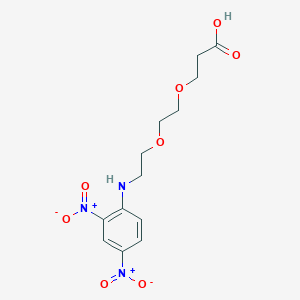

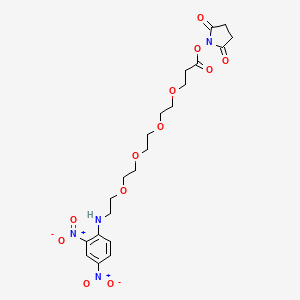

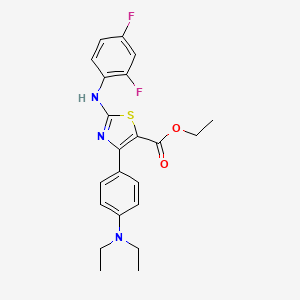

IUPAC Name |

ethyl 4-[4-(diethylamino)phenyl]-2-(2,4-difluoroanilino)-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23F2N3O2S/c1-4-27(5-2)16-10-7-14(8-11-16)19-20(21(28)29-6-3)30-22(26-19)25-18-12-9-15(23)13-17(18)24/h7-13H,4-6H2,1-3H3,(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZNNDDDSGCMQOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C2=C(SC(=N2)NC3=C(C=C(C=C3)F)F)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23F2N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What makes Dynarrestin unique compared to other dynein inhibitors?

A1: Unlike other dynein inhibitors like Ciliobrevins, this compound inhibits Smoothened trafficking without blocking ciliogenesis. [] This unique characteristic allows researchers to investigate specific dynein functions without interfering with ciliogenesis, a crucial process for various cellular functions.

Q2: How does this compound impact the Hedgehog (Hh) signaling pathway?

A2: this compound potently blocks the Hh signaling pathway by inhibiting cytoplasmic dynein. [] It acts downstream of both Smoothened (Smo) and SUFU, key components of the Hh pathway. This is significant because this compound can suppress Hh signaling even in the presence of Smo agonists or when SUFU is knocked down, offering a potential advantage over existing Smo inhibitors. []

Q3: Beyond Hh signaling, what other cellular processes are affected by this compound?

A3: this compound's inhibition of cytoplasmic dynein also affects other cellular events. Research shows that it interferes with endosome movement, proper mitotic spindle orientation, and dynein-based microtubule translocation in vitro. [] This highlights the compound's potential as a valuable tool for studying various dynein-dependent processes.

Q4: Has this compound been used to study specific protein interactions?

A4: Yes, this compound has been used to investigate the interactome of Protein Tyrosine Phosphatase Interacting Protein 51 (PTPIP51) in Her2-amplified breast cancer cells. [] Studies showed that this compound treatment led to increased phosphorylation of PTPIP51 at tyrosine 176 and affected its interactions with various proteins, including c-Src, PTP1B, 14-3-3β, and Raf1. [] This resulted in changes in MAPK and Akt signaling pathways, crucial for tumor growth. []

Q5: Are there any potential applications of this compound in studying neuronal diseases?

A5: Research suggests that this compound could be used to quantify the damage to axonal transport caused by neuronal diseases like Alzheimer's, Parkinson's, and Huntington's diseases. [] By measuring the number of force-producing units involved in synaptic cargo transport, researchers can assess the impact of this compound on both anterograde and retrograde transport, potentially offering insights into the progression of these diseases. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

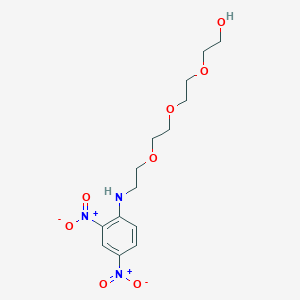

![7-[5-[[4-[4-(Dimethylsulfamoyl)piperazin-1-yl]phenoxy]methyl]-1,3-dimethylpyrazol-4-yl]-1-[2-[4-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]piperazin-1-yl]ethyl]-3-(3-naphthalen-1-yloxypropyl)indole-2-carboxylic acid](/img/structure/B607153.png)